molecular formula C5H9ClF3NO2S B13527330 Isopropyl(2,2,2-trifluoroethyl)sulfamoyl chloride

Isopropyl(2,2,2-trifluoroethyl)sulfamoyl chloride

Cat. No.: B13527330
M. Wt: 239.64 g/mol
InChI Key: MXWINYKQFJHDAK-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the trifluoroethyl group imparts unique properties to the compound, making it valuable in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride typically involves the reaction of a suitable amine with a sulfonyl chloride. One common method is the reaction of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)amine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Under certain conditions, the compound can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) can react with the sulfonyl chloride group.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

    Substitution: Sulfonamides, sulfonate esters, or sulfonate thioesters.

    Reduction: Sulfonamides.

    Oxidation: Sulfonic acids.

Scientific Research Applications

N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: May be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoroethyl group can influence the reactivity and stability of the compound, making it suitable for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonamide
  • N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonic acid
  • N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonate esters

Uniqueness

N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride is unique due to the presence of both the sulfonyl chloride and trifluoroethyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C5H9ClF3NO2S

Molecular Weight

239.64 g/mol

IUPAC Name

N-propan-2-yl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride

InChI

InChI=1S/C5H9ClF3NO2S/c1-4(2)10(13(6,11)12)3-5(7,8)9/h4H,3H2,1-2H3

InChI Key

MXWINYKQFJHDAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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